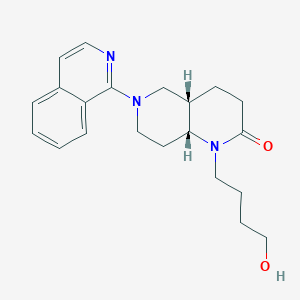![molecular formula C13H10BrN3O5 B5414774 6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B5414774.png)
6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol is a complex organic compound that features a pyrimidine ring substituted with bromine, hydroxyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol typically involves multi-step organic reactions. One common route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the aromatic ring.
Ethenylation: The formation of an ethenyl linkage between the aromatic ring and the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled addition of reagents and precise temperature control.
Continuous flow reactors: For efficient and scalable production.
Purification: Techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of bromine with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.
Pathways: Biochemical pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxy-3-methoxybenzaldehyde: A related compound with similar structural features.
4-Bromo-2-hydroxybenzaldehyde: Another brominated aromatic compound with hydroxyl substitution.
Uniqueness
6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
6-[(E)-2-(5-bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5/c1-6-4-8(14)5-7(11(6)18)2-3-9-10(17(21)22)12(19)16-13(20)15-9/h2-5,18H,1H3,(H2,15,16,19,20)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONMIMHCSATCE-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5414707.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B5414715.png)

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5414722.png)

![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5414744.png)
![N-isopropyl-2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5414752.png)
![1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one](/img/structure/B5414760.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5414789.png)
![(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5414797.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-imidazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414802.png)
